molecular formula C17H16N2O2 B14297863 Quinazoline, 4-(2-(3-methoxyphenyl)ethoxy)- CAS No. 124427-42-5

Quinazoline, 4-(2-(3-methoxyphenyl)ethoxy)-

Cat. No.: B14297863
CAS No.: 124427-42-5
M. Wt: 280.32 g/mol
InChI Key: FGYOUSIEQBDSSU-UHFFFAOYSA-N
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Description

Quinazoline, 4-(2-(3-methoxyphenyl)ethoxy)- is a derivative of quinazoline, a heterocyclic compound with a wide range of biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3-methoxyphenyl)ethoxy)-quinazoline typically involves the reaction of 2-aminobenzamide with 3-methoxyphenylacetic acid under reflux conditions. The reaction is catalyzed by a suitable base, such as potassium carbonate, in a polar solvent like dimethylformamide (DMF). The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of quinazoline derivatives often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to heat the reaction mixture, resulting in faster reaction times and higher product purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-(3-methoxyphenyl)ethoxy)-quinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride to yield reduced quinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-(3-methoxyphenyl)ethoxy)-quinazoline involves the inhibition of specific enzymes and receptors. It targets molecular pathways involved in cell proliferation and survival, making it a promising candidate for anticancer therapy. The compound binds to the active site of the target enzyme, preventing its normal function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(3-methoxyphenyl)ethoxy)-quinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methoxyphenyl group enhances its ability to interact with specific molecular targets, making it a valuable compound for drug development .

Properties

CAS No.

124427-42-5

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

4-[2-(3-methoxyphenyl)ethoxy]quinazoline

InChI

InChI=1S/C17H16N2O2/c1-20-14-6-4-5-13(11-14)9-10-21-17-15-7-2-3-8-16(15)18-12-19-17/h2-8,11-12H,9-10H2,1H3

InChI Key

FGYOUSIEQBDSSU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CCOC2=NC=NC3=CC=CC=C32

Origin of Product

United States

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